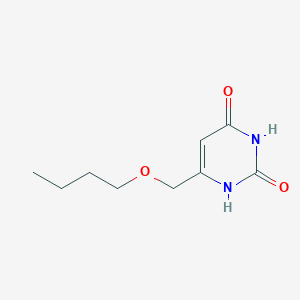
6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of a butoxymethyl group at the 6-position and two keto groups at the 2 and 4 positions of the pyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-aminopyrimidine with butyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the 6-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
科学研究应用
6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound may also interact with cellular pathways involved in inflammation and oxidative stress, contributing to its potential medicinal properties.
相似化合物的比较
Similar Compounds
Pyrimidine-2,4,6-trione: A compound with similar structural features but different substituents.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyrimidine ring system.
Pyrimidino[4,5-d][1,3]oxazine: A compound with a fused oxazine ring.
Uniqueness
6-(Butoxymethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the butoxymethyl group at the 6-position, which can influence its chemical reactivity and biological activity
属性
CAS 编号 |
88280-83-5 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
6-(butoxymethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H14N2O3/c1-2-3-4-14-6-7-5-8(12)11-9(13)10-7/h5H,2-4,6H2,1H3,(H2,10,11,12,13) |
InChI 键 |
KOAQTGQSBVIBLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCC1=CC(=O)NC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


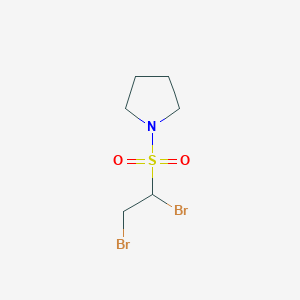
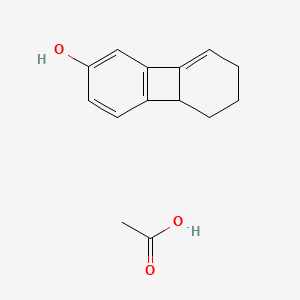
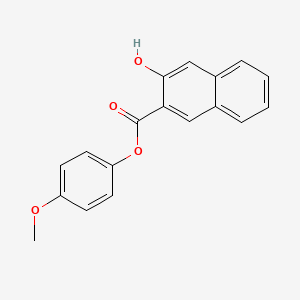
methanone](/img/structure/B14400474.png)
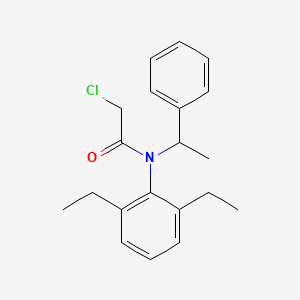
![N'-{4-[(1-Cyclohexylpropan-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14400478.png)
![1,4-Bis[4-(4-pentylcyclohexyl)cyclohexen-1-yl]benzene](/img/structure/B14400486.png)

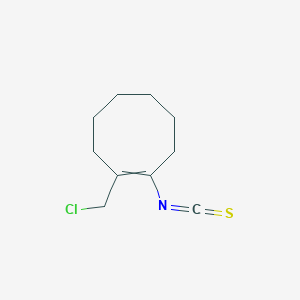

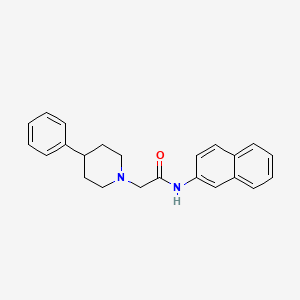
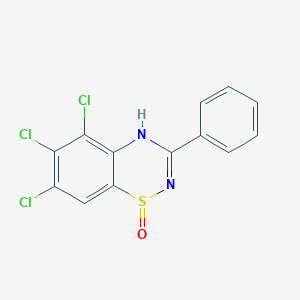
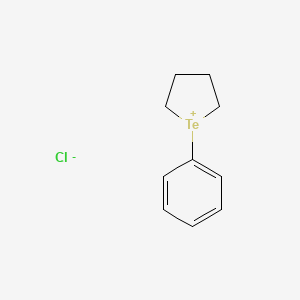
![(2-Ethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14400540.png)
